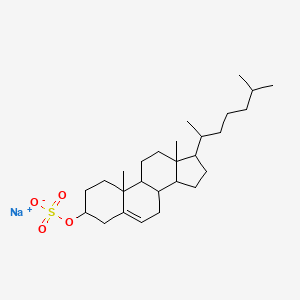

Cholesteryl sulfate sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Functions of Cholesteryl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS) is a sulfated derivative of cholesterol ubiquitously present in mammalian tissues and fluids. Far from being an inert metabolite, CS has emerged as a critical signaling molecule with pleiotropic biological functions. It plays integral roles in maintaining skin barrier integrity, modulating immune responses, regulating steroidogenesis, and influencing cell differentiation and proliferation. The enzymatic activities of cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS) tightly control its endogenous levels, and dysregulation of this metabolic axis is implicated in various pathologies, including X-linked ichthyosis, cancer, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of cholesteryl sulfate, with a focus on its molecular mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate further research in this dynamic field.

Introduction

Cholesteryl sulfate (CS) is a naturally occurring sterol sulfate that is widely distributed throughout the human body, including in the skin, adrenal glands, liver, brain, and plasma.[1] For many years, its physiological significance was underappreciated, often considered merely a metabolic byproduct of cholesterol. However, a growing body of evidence has solidified its role as a key regulatory molecule in a multitude of cellular processes.[2]

The synthesis of CS from cholesterol is primarily catalyzed by the enzyme cholesterol sulfotransferase SULT2B1b, while its hydrolysis back to cholesterol is mediated by steroid sulfatase (STS).[3][4] This "cholesterol sulfate cycle" is crucial for maintaining cellular homeostasis, and its disruption can lead to disease.[5][6] This guide will delve into the multifaceted biological functions of CS, presenting the current understanding of its roles in cellular signaling, physiology, and pathology.

Quantitative Data

The concentration of cholesteryl sulfate varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS levels and the kinetics of its metabolizing enzymes.

Table 1: Cholesteryl Sulfate Concentrations in Human Tissues and Fluids

| Sample Type | Concentration | Reference(s) |

| Plasma (Normal Adult) | < 350 µ g/100 ml | [7] |

| Plasma (Steroid Sulfatase Deficiency) | 2,700 - 4,000 µ g/100 ml | [7] |

| Red Blood Cell Membranes (Normal) | < 300 µ g/100 ml erythrocytes | [7] |

| Red Blood Cell Membranes (Steroid Sulfatase Deficiency) | 5,200 - 9,800 µ g/100 ml erythrocytes | [7] |

| Platelets | 164 - 512 pmol/mL | [5] |

Table 2: Kinetic Parameters of Enzymes Involved in Cholesteryl Sulfate Metabolism

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| Human SULT2B1b | DHEA | 3.8 µM (in the presence of 10 mM MgCl2) | Not Specified | [8] |

| Human SULT2B1b | (24S)-hydroxycholesterol | 23.5 µM | Not Specified | [8] |

| Mouse SULT2B1b | Cholesterol | Not Specified | 45.0 ± 7.3 pmol/min/mg | [9] |

| Human Placental Steroid Sulfatase | DHEA Sulfate | 15.4 µM (Tris buffer) | 1420 pmol/min/mg protein | [10] |

| Human Ovarian Steroid Sulfatase | DHEA Sulfate | 14.3 µM (Tris buffer) | 27.6 pmol/min/mg protein | [10] |

Note: Specific kinetic data for human SULT2B1b with cholesterol as a substrate and human STS with cholesteryl sulfate as a substrate are not consistently reported in the literature. The provided data for related substrates offer an approximation of their enzymatic activity.

Key Biological Functions and Signaling Pathways

Cholesteryl sulfate exerts its biological effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and alteration of cell membrane properties.

Epidermal Differentiation and Skin Barrier Function

In the epidermis, a "cholesterol sulfate cycle" is essential for proper differentiation and desquamation.[5][6] CS is synthesized in the lower, proliferating layers of the epidermis and is hydrolyzed to cholesterol by STS in the outer, cornified layers.[5] An accumulation of CS, as seen in the genetic disorder X-linked ichthyosis (caused by STS deficiency), leads to defective skin barrier function and abnormal scaling.[5][11]

CS promotes keratinocyte differentiation by activating specific isoforms of protein kinase C (PKC), particularly PKCη.[12] It also induces the expression of key differentiation markers like filaggrin and loricrin.[13]

Immune System Modulation

Cholesteryl sulfate has emerged as a significant regulator of immune responses, primarily through its interaction with the Dedicator of cytokinesis 2 (DOCK2) protein.[14][15] DOCK2 is a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac, which is essential for lymphocyte migration and activation.[14] CS directly binds to the catalytic DHR-2 domain of DOCK2, inhibiting its GEF activity.[14] This inhibitory action can suppress T-cell activation and migration, contributing to immune evasion in certain cancers.[14]

Regulation of Nuclear Receptors

Cholesteryl sulfate can act as a ligand for nuclear receptors, thereby directly influencing gene expression. It has been identified as a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα).[16] The binding of CS to the ligand-binding domain of RORα is of higher affinity than that of cholesterol, suggesting a significant role in modulating RORα's transcriptional activity.[16] RORα is involved in regulating genes related to lipid metabolism and inflammation.

Role in Steroidogenesis

Cholesteryl sulfate can serve as a precursor for the synthesis of various steroid hormones. The enzyme steroid sulfatase (STS) hydrolyzes CS to cholesterol, which can then be utilized in the steroidogenic pathway.[17] This is particularly important in tissues like the placenta and adrenal glands.[18]

Experimental Protocols

The study of cholesteryl sulfate's biological functions requires a range of specialized techniques. Below are detailed methodologies for key experiments.

Quantification of Cholesteryl Sulfate by LC-MS/MS

This protocol describes the quantification of CS in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Internal standard (e.g., d7-cholesteryl sulfate)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 100 µL of plasma or tissue homogenate, add a known amount of internal standard.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the lipids with 1 mL of methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in an appropriate volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify cholesteryl sulfate and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

In Vitro Steroid Sulfatase (STS) Activity Assay

This assay measures the activity of STS by quantifying the conversion of a sulfated substrate to its desulfated product.

Materials:

-

Cell or tissue lysate containing STS

-

Radiolabeled substrate (e.g., [³H]estrone sulfate) or a fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter (for radiolabeled assay) or a fluorescence plate reader (for fluorogenic assay)

Procedure (using a radiolabeled substrate):

-

Enzyme Preparation: Prepare a lysate from cells or tissues known to express STS. Determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the desulfated product (which is more hydrophobic) using an organic solvent (e.g., toluene).

-

Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Keratinocyte Differentiation Assay

This protocol assesses the effect of cholesteryl sulfate on the differentiation of keratinocytes in culture.

Materials:

-

Primary human keratinocytes or a keratinocyte cell line

-

Keratinocyte growth medium

-

Cholesteryl sulfate sodium salt

-

Antibodies against differentiation markers (e.g., involucrin, filaggrin)

-

Reagents for immunofluorescence or Western blotting

Procedure:

-

Cell Culture: Culture keratinocytes in their specific growth medium.

-

Treatment: Treat the cells with varying concentrations of cholesteryl sulfate for a specified duration (e.g., 24-72 hours).

-

Analysis of Differentiation Markers:

-

Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of the markers using a fluorescence microscope.

-

Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the differentiation markers.

-

-

Assessment of Cornified Envelope Formation: Induce cornified envelope formation and quantify their number to assess terminal differentiation.

Conclusion

Cholesteryl sulfate is a pleiotropic signaling molecule with diverse and critical biological functions. Its roles in skin health, immune regulation, and steroidogenesis highlight its importance in maintaining physiological homeostasis. The intricate control of its metabolism by SULT2B1b and STS underscores the significance of the cholesterol sulfate cycle. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers investigating the multifaceted biology of cholesteryl sulfate and its potential as a therapeutic target in a range of human diseases. Further research into the precise molecular interactions and regulatory networks governed by this fascinating molecule will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased cholesterol sulfate in plasma and red blood cell membranes of steroid sulfatase deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Mouse cytosolic sulfotransferase SULT2B1b interacts with cytoskeletal proteins via a proline/serine-rich C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid sulfatase deficiency causes cellular senescence and abnormal differentiation by inducing Yippee-like 3 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol sulfate is a DOCK2 inhibitor that mediates tissue-specific immune evasion in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

Cholesteryl Sulfate Sodium: A Technical Guide on its Impact on Steroidogenesis Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Steroidogenesis, the intricate process of converting cholesterol into vital steroid hormones, is a cornerstone of endocrine physiology. The rate-limiting step of this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane, a function critically mediated by the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth examination of cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, and its significant role as a negative regulator of steroidogenesis. We will explore its mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and illustrate the involved signaling pathways. This document serves as a comprehensive resource for professionals investigating endocrine pathways and developing novel therapeutic agents.

Introduction to Steroidogenesis and its Regulation

The synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids, originates from a common precursor: cholesterol.[1] The conversion process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[2][3] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1), located on the inner mitochondrial membrane.[2][4]

Due to its hydrophobic nature, cholesterol cannot passively cross the aqueous space between the outer and inner mitochondrial membranes.[5] This crucial transport step is facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5] The expression and activity of StAR are tightly regulated, making it the primary locus for acute control of steroid output. Cholesteryl sulfate (CS), a ubiquitous sulfated form of cholesterol found in various mammalian tissues, has emerged as a key endogenous inhibitor of this critical process.[6][7][8] This guide will elucidate the multifaceted impact of CS on the regulation of steroidogenesis.

Mechanism of Action: How Cholesteryl Sulfate Inhibits Steroidogenesis

Cholesteryl sulfate exerts its inhibitory effects on steroid production through a dual mechanism primarily targeting the StAR protein and its function.

Transcriptional Repression of the StAR Gene

Studies utilizing the human adrenocortical carcinoma H295R cell line have demonstrated that CS directly suppresses the synthesis of the StAR protein.[6][8] This is not due to post-translational modification or protein degradation but occurs at the level of gene expression. Treatment of steroidogenic cells with CS leads to a significant reduction in StAR mRNA levels.[6][8] Further investigation using promoter-reporter assays has confirmed that CS decreases the promoter activity of the StAR gene.[6][8] This transcriptional downregulation is a key mechanism by which CS chronically reduces the steroidogenic capacity of a cell.

Inhibition of Intramitochondrial Cholesterol Transport

Beyond its effects on gene expression, CS also acutely inhibits the function of the cholesterol transport machinery. Research using isolated rat adrenal mitochondria has shown that CS inhibits the conversion of cholesterol to pregnenolone by specifically impeding the intramitochondrial movement of cholesterol, without affecting the enzymatic activity of P450scc itself.[7] Kinetic analyses revealed the inhibition to be noncompetitive with respect to cholesterol, suggesting an allosteric mechanism.[7] This indicates that CS likely binds to a regulatory site on the StAR protein or an associated transport complex, distinct from the cholesterol-binding site, thereby reducing the efficiency of cholesterol translocation.

Quantitative Data on the Inhibitory Effects of Cholesteryl Sulfate

The following tables summarize key quantitative findings from foundational studies, providing a clear overview of the potent inhibitory effects of CS.

Table 1: Effect of Exogenous Cholesteryl Sulfate on Steroidogenesis in H295R Cells

| Parameter Measured | CS Concentration | Observation | Significance | Reference |

|---|---|---|---|---|

| Pregnenolone Production | > 50 µg/mL | Decreased production compared to control cells | P < 0.05 | [6][8] |

| StAR Protein Level | 50 µg/mL | Decreased protein level detected by Western blot | - | [6][8] |

| StAR mRNA Level | 50 µg/mL | Decreased mRNA level detected by RT-PCR | - | [6] |

| StAR Promoter Activity | 50 µg/mL | Decreased activity in luciferase reporter assays | - |[6] |

Table 2: Endogenous Cholesteryl Sulfate and Steroidogenic Activity in Isolated Rat Adrenal Mitochondria

| Parameter Measured | Observation | Correlation | Reference |

|---|---|---|---|

| Endogenous CS Content | Ranged from 0.05 to 0.8 nmol/mg protein | - | [7] |

| CS Level vs. Side-Chain Cleavage Activity | Inverse correlation between CS level and the rate of pregnenolone synthesis | - | [7] |

| Effect of Endogenous CS Removal | Removal of CS resulted in a 3-fold activation of cholesterol side-chain cleavage | - |[7] |

Signaling Pathways and Regulatory Models

Visualizing the complex interactions within steroidogenic pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core processes and the inhibitory role of cholesteryl sulfate.

Caption: Core pathway of steroidogenesis initiation in the mitochondrion.

Caption: Transcriptional inhibition of StAR by Cholesteryl Sulfate.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the key studies investigating the effects of cholesteryl sulfate.

Protocol 1: H295R Cell Culture and Cholesteryl Sulfate Treatment

-

Cell Line: Human adrenocortical carcinoma H295R cells, which express the key enzymes for steroidogenesis.[6][8][9]

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded in multi-well plates. Once they reach desired confluency, the medium is replaced with serum-free medium containing various concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50 µg/mL).[6][8] A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel.

-

Incubation: Cells are incubated with CS for a specified period (e.g., 24-48 hours) before harvesting the cells or culture medium for downstream analysis.

Protocol 2: Quantification of Pregnenolone Production

-

Sample Collection: After the treatment period with CS, the cell culture medium is collected.

-

Assay Method: Pregnenolone concentrations in the medium are quantified. While various methods exist, radioimmunoassay (RIA) is a commonly cited technique for its high sensitivity and specificity.[8] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for robust and precise quantification.

-

Data Analysis: Pregnenolone levels from CS-treated cells are compared to those from vehicle-treated control cells. Data are typically normalized to total protein content per well to account for variations in cell number.

Protocol 3: Western Blot Analysis for StAR Protein

-

Cell Lysis: After CS treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for the StAR protein. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[6]

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Protocol 4: StAR Promoter Activity Assay (Luciferase Reporter Assay)

-

Plasmid Constructs: H295R cells are transiently transfected with a reporter plasmid containing the StAR gene promoter region cloned upstream of a luciferase reporter gene (e.g., pGL2-StAR).[6][8] A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed to normalize for transfection efficiency.

-

Transfection and Treatment: Transfection is carried out using a suitable lipid-based reagent. Following transfection, cells are allowed to recover before being treated with cholesteryl sulfate as described in Protocol 1.

-

Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity (from the StAR promoter) is normalized to the Renilla luciferase activity. The resulting relative luciferase units (RLU) from CS-treated cells are compared to the vehicle control.[8]

Experimental and Logical Workflows

A systematic workflow is essential for investigating the bioactivity of compounds like cholesteryl sulfate. The diagram below outlines a typical experimental approach.

Caption: Experimental workflow for assessing CS impact on steroidogenesis.

Conclusion and Future Directions

The evidence strongly establishes cholesteryl sulfate as a potent, physiologically relevant negative regulator of steroidogenesis. Its dual-action mechanism—suppressing StAR gene transcription and acutely inhibiting cholesterol transport—positions it as a critical modulator of steroid hormone production. For researchers in endocrinology and drug development, understanding the role of CS is vital. It may represent a novel therapeutic target for conditions characterized by steroid overproduction. Conversely, its presence must be considered when developing and interpreting results from in vitro steroidogenesis screening assays, as endogenous or exogenous CS could be a significant confounding factor. Future research should focus on elucidating the specific transcription factors and nuclear receptors through which CS mediates its effects on the StAR promoter and further characterizing the allosteric site involved in the inhibition of cholesterol transport.

References

- 1. UpToDate 2018 [doctorabad.com]

- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]

- 6. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Role of Cholesteryl Sulfate in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule with pleiotropic effects on cellular function. Long implicated in epidermal differentiation and membrane stabilization, recent evidence has unveiled its critical roles in modulating complex intracellular signaling cascades. This technical guide provides an in-depth exploration of the mechanisms of action of cholesteryl sulfate sodium in cell signaling. It details its interactions with key protein targets, delineates the downstream consequences on major signaling pathways, summarizes key quantitative data, and provides detailed protocols for relevant experimental investigation. This document is intended to serve as a comprehensive resource for researchers investigating the physiological functions of CS and for professionals exploring its therapeutic potential.

Introduction to Cholesteryl Sulfate

Cholesteryl sulfate is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b and is catabolized back to cholesterol by steroid sulfatase (STS). This metabolic cycle is crucial for maintaining cellular and tissue homeostasis, particularly in the epidermis where it regulates desquamation and barrier function.[1] Beyond its structural roles, CS functions as a direct modulator of protein activity and gene expression, influencing a diverse range of biological processes from immune responses to cholesterol homeostasis.[2][3] This guide focuses on four primary mechanisms of CS action: activation of Protein Kinase C (PKC), regulation of the nuclear receptor RORα, inhibition of T-Cell Receptor (TCR) signaling, and control of cellular cholesterol metabolism.

Core Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate exerts its influence through direct interaction with several key signaling proteins. The following sections detail the molecular mechanisms and downstream effects of these interactions.

Activation of Protein Kinase C η (PKCη) in Epidermal Differentiation

In epithelial tissues, particularly keratinocytes, CS acts as a direct activator of the novel protein kinase C eta isoform (PKCη).[4][5] This interaction is a cornerstone of its role in promoting squamous cell differentiation.

Mechanism: Unlike conventional PKC isoforms that require diacylglycerol (DAG) and calcium for activation, PKCη can be robustly activated by CS.[6] This activation is more potent than that achieved by the combination of phosphatidylserine (B164497) and phorbol (B1677699) esters. The Vmax for PKCη activation by CS is reportedly 3.6 times greater than with phosphatidylserine and phorbol ester, indicating that CS is a highly efficacious activator.[5] Upon activation by CS, PKCη phosphorylates downstream target proteins, initiating a cascade that promotes the expression of key differentiation markers.

Downstream Effects:

-

Gene Expression: CS-activated PKCη signaling leads to the transcriptional upregulation of genes involved in forming the cornified envelope of keratinocytes.[6] This includes genes such as involucrin (B1238512) and transglutaminase 1.

-

AP-1 Transcription Factor Regulation: The mechanism for this gene regulation involves the Activator Protein-1 (AP-1) transcription factor complex. CS treatment increases the cellular levels of the AP-1 components Fra-1, Fra-2, and JunD, which then bind to AP-1 sites in the promoter regions of differentiation-specific genes to drive their transcription.

Regulation of Retinoic Acid-related Orphan Receptor α (RORα)

CS is an endogenous ligand for the nuclear receptor RORα, a key regulator of metabolism, inflammation, and development.[1]

Mechanism: CS binds directly to the ligand-binding domain (LBD) of RORα. The sulfate group of CS forms additional hydrogen bonds with three residues in the LBD (Gln289, Tyr290, and Arg370) that are not engaged by the hydroxyl group of cholesterol.[1] This results in a higher binding affinity for CS compared to cholesterol, which translates into an increased transcriptional activity of RORα.[1] While a precise dissociation constant (Kd) is not firmly established, competitive binding assays suggest a significantly higher affinity than cholesterol.[7]

Downstream Effects:

-

Lipid Metabolism: As a RORα agonist, CS influences the expression of genes involved in lipid homeostasis. RORα is known to regulate genes such as those for apolipoproteins (e.g., APOA1), which are critical for high-density lipoprotein (HDL) metabolism, and reverse cholesterol transporters like ABCA1 and ABCG1.[7]

-

Immune Cell Function: In CD8+ T cells, activation of RORα by CS is crucial for maintaining cholesterol homeostasis and has been shown to enhance effector responses, suggesting a role in anti-cancer immunity.[8] RORα achieves this, in part, by attenuating NF-κB signaling, which represses the expression of genes involved in cholesterol esterification (Acat1) and efflux (Abcg1).[8]

Inhibition of T-Cell Receptor (TCR) Signaling

In the adaptive immune system, CS acts as a negative regulator of T-cell activation.

Mechanism: The T-cell receptor (TCR) complex requires cholesterol binding to its β subunit (TCRβ) to form multimers or "nanoclusters," a process essential for robust signal transduction upon antigen recognition. CS directly competes with cholesterol for this binding site on TCRβ. By displacing cholesterol, CS disrupts the formation of these TCR nanoclusters.[9] This leads to a reduction in the avidity of the TCR for its peptide-MHC ligand and inhibits the crucial first step of T-cell activation: the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 subunits.[9]

Regulation of Cellular Cholesterol Homeostasis

CS plays a multifaceted role in regulating intracellular cholesterol levels, acting through a feedback system that controls both cholesterol synthesis and uptake.

Mechanism: The master transcriptional regulator of cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[10] When cellular cholesterol is low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved to its active form. Active SREBP-2 then moves to the nucleus to activate genes for cholesterol synthesis and uptake. CS inhibits this pathway at multiple points:

-

HMG-CoA Reductase (HMGCR) Degradation: CS promotes the proteasomal degradation of HMGCR, the rate-limiting enzyme in cholesterol synthesis.[10]

-

SREBP-2 Processing: CS suppresses the proteolytic activation of SREBP-2, reducing the amount of active transcription factor available to drive gene expression.[10]

-

LDL Receptor (LDLR) Endocytosis: CS blocks the endocytosis of the LDL receptor, thereby reducing the uptake of cholesterol from circulating low-density lipoproteins.[10]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the interactions and effects of cholesteryl sulfate.

| Parameter | Target/System | Value/Observation | Reference(s) |

| Enzyme Kinetics | PKCη Activation | Vmax is 3.6-fold greater with CS compared to phosphatidylserine + phorbol ester. | [5] |

| Binding Affinity | RORα | Higher affinity than cholesterol, attributed to additional H-bonds with Gln289, Tyr290, Arg370. | [1] |

| Binding Affinity | RORα | Binds with lower affinity than 7-oxygenated sterols (Ki ~12-18 nM for oxysterols). | [11] |

| In Vivo Effect | Mouse Skin Carcinogenesis | 400 µg topical CS application resulted in an 81% decrease in tumors per mouse. | [12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling functions of cholesteryl sulfate.

Protocol: In Vitro PKCη Kinase Assay with Cholesteryl Sulfate

This protocol is adapted from standard non-radioactive, ELISA-based PKC activity assays to specifically measure the activation of PKCη by CS.

Objective: To quantify the kinase activity of purified or immunoprecipitated PKCη in the presence of varying concentrations of this compound.

Materials:

-

Purified recombinant human PKCη

-

PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)

-

This compound (CS) stock solution (e.g., 10 mM in DMSO)

-

Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1-2 mM DTT)

-

ATP solution (e.g., 100 µM in kinase buffer)

-

Phosphospecific Substrate Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate and Stop Solution

-

Microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest CS sample).

-

Dilute the purified PKCη to the desired working concentration in ice-cold Kinase Assay Buffer immediately before use.

-

-

Plate Preparation:

-

Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate. Incubate for 10 minutes at room temperature (RT).

-

Aspirate the buffer from all wells.

-

-

Kinase Reaction:

-

To appropriate wells, add 20 µL of the diluted PKCη enzyme.

-

Add 20 µL of the corresponding CS dilution or vehicle control.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well. The final volume should be 60 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Terminate the reaction by emptying the wells and washing three times with 200 µL of 1X Wash Buffer per well.

-

Add 50 µL of the diluted phosphospecific primary antibody to each well. Incubate for 60 minutes at RT.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at RT.

-

Wash the wells three times with 1X Wash Buffer.

-

-

Data Acquisition:

-

Add 100 µL of TMB Substrate to each well and incubate at RT for 30-60 minutes, monitoring for color development.

-

Add 50 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background (no enzyme control) and plot the absorbance versus CS concentration to generate a dose-response curve.

-

Protocol: Surface Plasmon Resonance (SPR) for CS-RORα Interaction

This protocol outlines the general steps for analyzing the binding of cholesteryl sulfate (as the analyte) to immobilized RORα (as the ligand) using SPR.

Objective: To determine the binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of the cholesteryl sulfate-RORα interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5 chip for amine coupling)

-

Amine Coupling Kit (EDC, NHS, ethanolamine)

-

Purified recombinant human RORα Ligand Binding Domain (LBD)

-

This compound (CS)

-

SPR Running Buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values for pre-concentration scouting)

-

Regeneration Solution (e.g., low pH glycine (B1666218) or high salt buffer, to be determined empirically)

Workflow Diagram:

Procedure:

-

Ligand Immobilization (RORα-LBD):

-

Equilibrate a CM5 sensor chip with SPR Running Buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified RORα-LBD (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will covalently bind via its primary amine groups.

-

Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the RORα-LBD injection.

-

-

Analyte Injection (Cholesteryl Sulfate):

-

Prepare a series of precise dilutions of cholesteryl sulfate in the SPR Running Buffer. Due to the nature of lipids, the buffer may need to include a low percentage of a non-ionic detergent (e.g., 0.05% P20) to prevent aggregation. A typical concentration range might be from low nanomolar to mid-micromolar.

-

A "zero analyte" (buffer only) injection is crucial for double referencing.

-

-

Binding Analysis:

-

Perform a binding cycle for each CS concentration. Each cycle consists of:

-

Association Phase: Inject the CS dilution over both the RORα and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor binding.

-

Dissociation Phase: Switch back to flowing only the Running Buffer for a defined period (e.g., 300-600 seconds) to monitor the dissociation of CS from RORα.

-

-

-

Surface Regeneration:

-

After each binding cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip any remaining bound CS without denaturing the immobilized RORα. This step must be optimized to ensure complete removal and retention of ligand activity.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the reference channel signal and the "zero analyte" signal (double referencing).

-

The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

-

Conclusion and Future Directions

This compound is a multifaceted signaling molecule that operates through distinct, context-dependent mechanisms. Its ability to activate PKCη in the skin, modulate the nuclear receptor RORα in metabolic and immune cells, inhibit T-cell activation, and regulate cellular cholesterol homeostasis underscores its importance in physiology. The convergence of these pathways highlights CS as a critical node in the integration of lipid metabolism with cellular signaling and gene regulation.

For drug development professionals, these pathways present novel therapeutic opportunities. Modulating CS levels or targeting its downstream effectors could be a viable strategy for dermatological conditions, metabolic disorders, autoimmune diseases, and certain cancers. Future research should focus on obtaining high-resolution structural data for CS-protein complexes, precisely quantifying binding affinities in various cellular contexts, and further mapping the downstream signaling networks to fully harness the therapeutic potential of this endogenous lipid.

References

- 1. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]

- 8. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 10. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Cholesteryl Sulfate in Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the stratum corneum (SC), is essential for protecting the organism from external insults and preventing excessive water loss. Cholesteryl sulfate (B86663) (CS), a cholesterol metabolite synthesized in the epidermis, plays a multifaceted and critical role in the formation, maintenance, and regulation of this vital barrier. This technical guide provides an in-depth exploration of the involvement of cholesteryl sulfate in skin barrier function, detailing its synthesis and metabolism, its impact on SC lipid organization and corneodesmosome degradation, and the intricate signaling pathways it modulates. Quantitative data from comparative studies of normal and diseased skin, along with detailed experimental protocols for key assays, are presented to offer a comprehensive resource for researchers in dermatology, cosmetology, and drug development.

Introduction

The epidermal permeability barrier is a complex and dynamic structure, with the intercellular lipid matrix of the stratum corneum at its core. This matrix, composed primarily of ceramides, free fatty acids, and cholesterol, forms a highly organized lamellar structure that impedes the transepidermal water loss (TEWL) and prevents the entry of harmful substances.[1] Cholesteryl sulfate, though a minor component by weight, exerts a profound influence on the structural integrity and physiological processes of the epidermis.

An optimal balance of CS is crucial for skin homeostasis. This is vividly illustrated in the genetic disorder X-linked ichthyosis (XLI), where a deficiency in the enzyme steroid sulfatase (STS) leads to an accumulation of CS in the stratum corneum.[2] This accumulation results in a defective skin barrier, characterized by abnormal desquamation (scaling) and increased TEWL.[3] Understanding the precise mechanisms by which CS contributes to both normal and pathological skin conditions is therefore of paramount importance for the development of novel therapeutic and cosmetic interventions.

The Cholesterol Sulfate Cycle in the Epidermis

In the viable layers of the epidermis, a dynamic process known as the "cholesterol sulfate cycle" meticulously regulates the concentration of CS.[4][5] This cycle involves the synthesis of CS in the lower epidermis and its subsequent desulfation in the upper stratum corneum.

-

Synthesis: Cholesterol is sulfated to form cholesteryl sulfate by the enzyme cholesterol sulfotransferase (SULT2B1b) , which is predominantly active in the basal and spinous layers of the epidermis.[4][6]

-

Desulfation: As corneocytes mature and move towards the skin surface, the enzyme steroid sulfatase (STS) , located in the outer stratum corneum, hydrolyzes CS back into cholesterol.[4][5]

This tightly regulated cycle ensures a gradient of CS across the epidermis, with higher concentrations in the lower layers and a progressive decrease towards the surface. This gradient is essential for the orderly processes of keratinocyte differentiation and desquamation.

Quantitative Data: Stratum Corneum Lipid Composition

The accumulation of cholesteryl sulfate in X-linked ichthyosis provides a valuable model for understanding its impact on the lipid architecture of the stratum corneum. The following table summarizes the quantitative differences in the major lipid classes between normal human stratum corneum and the scale from individuals with XLI.

| Lipid Class | Normal Stratum Corneum (% of total lipid) | X-Linked Ichthyosis Scale (% of total lipid) | Reference |

| Cholesteryl Sulfate | ~1-5% | 10-12% | [4][7] |

| Cholesterol | ~25% | Reduced by ~50% | [4] |

| Ceramides | ~50% | Unchanged | [7] |

| Free Fatty Acids | ~10-15% | Unchanged | [7] |

Note: The significant increase in cholesteryl sulfate in XLI is accompanied by a marked decrease in free cholesterol, which has profound implications for the structure and function of the intercellular lipid lamellae.

Impact of Cholesteryl Sulfate on Skin Barrier Function

Cholesteryl sulfate influences multiple aspects of skin barrier function, from the molecular organization of lipids to the regulation of cellular processes.

Modulation of Stratum Corneum Lipid Organization

The precise arrangement of lipids in the stratum corneum is critical for its barrier properties. Excess cholesteryl sulfate disrupts this organization in several ways:

-

Lamellar Phase Separation: High concentrations of CS lead to the separation of the intercellular lipids into distinct lamellar and non-lamellar phases, creating defects in the permeability barrier.[4]

-

Fluidization of Sterol Domains: CS increases the fluidity of the sterol-rich domains within the lipid matrix, which can contribute to increased permeability.[8][9]

-

Inhibition of Cholesterol Crystallization: CS helps to prevent the crystallization of cholesterol within the lipid lamellae, which is important for maintaining the flexibility and integrity of the barrier.[10]

Regulation of Desquamation

The shedding of dead skin cells, or desquamation, is a tightly controlled enzymatic process involving the degradation of corneodesmosomes, the protein structures that hold corneocytes together. Cholesteryl sulfate plays a key inhibitory role in this process:

-

Inhibition of Serine Proteases: CS acts as an inhibitor of serine proteases, such as kallikreins (KLKs), which are responsible for the breakdown of corneodesmosomal proteins.[4][11] In XLI, the accumulation of CS leads to the persistence of intact corneodesmosomes in the upper layers of the stratum corneum, resulting in impaired desquamation and the characteristic scaling of the skin.[4][11]

Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate is not merely a structural component of the epidermis; it also functions as a signaling molecule that actively regulates keratinocyte differentiation and gene expression.

Protein Kinase C (PKC) Pathway

Cholesteryl sulfate is a known activator of the novel protein kinase C (PKC) isoforms, particularly PKCη (eta).[3][12] Activation of PKCη by CS initiates a signaling cascade that promotes the expression of key proteins involved in the formation of the cornified envelope, such as loricrin and filaggrin.[8]

Caption: Cholesteryl sulfate activates PKCη to promote keratinocyte differentiation.

AP-1 Transcription Factor Pathway

Cholesteryl sulfate has been shown to upregulate the expression and activity of the Activator Protein-1 (AP-1) family of transcription factors, including Fra-1, Fra-2, and JunD.[13][14] AP-1 plays a crucial role in regulating the transcription of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase-1.[5][15]

Caption: Cholesteryl sulfate enhances AP-1 activity, driving differentiation gene transcription.

RORα Signaling Pathway

Cholesteryl sulfate has been identified as an endogenous ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα). Binding of CS to RORα enhances its transcriptional activity, leading to the expression of target genes involved in epidermal differentiation, such as filaggrin.[16]

Caption: Cholesteryl sulfate activates the nuclear receptor RORα to regulate gene expression.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of cholesteryl sulfate in skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a fundamental measure of the skin's barrier integrity.

-

Principle: An open-chamber evaporimeter measures the rate of water vapor diffusing from the skin surface.

-

Instrumentation: A Tewameter® (or similar device) with a probe containing temperature and relative humidity sensors.

-

Procedure:

-

Acclimatize the subject in a temperature and humidity-controlled room (e.g., 21-23°C, 40-60% RH) for at least 20-30 minutes.

-

Gently place the probe perpendicularly on the skin site of interest (e.g., volar forearm) without applying excessive pressure.

-

Allow the reading to stabilize, which typically takes 30-60 seconds.

-

Record the TEWL value, usually expressed in g/m²/h.

-

Take multiple readings at each site and calculate the average to ensure accuracy.

-

Analysis of Stratum Corneum Lipids by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for separating and quantifying the major lipid classes in the stratum corneum.

-

Sample Collection:

-

Use adhesive tape strips (e.g., D-Squame®) to sequentially remove layers of the stratum corneum from the skin surface.

-

For quantitative analysis, the amount of SC removed can be determined by weighing the tape before and after stripping or by protein content analysis of the strips.

-

-

Lipid Extraction:

-

Pool the tape strips for a given site.

-

Extract the lipids from the tapes using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and then centrifuge to pellet the tape and any cellular debris.

-

Carefully collect the supernatant containing the lipid extract.

-

Dry the extract under a stream of nitrogen gas.

-

-

HPTLC Analysis:

-

Redissolve the dried lipid extract in a known volume of chloroform:methanol.

-

Apply the lipid extract and appropriate lipid standards (cholesteryl sulfate, cholesterol, ceramides, free fatty acids) to an HPTLC plate (e.g., silica (B1680970) gel 60).

-

Develop the plate in a chromatography tank containing a suitable solvent system to separate the lipid classes. A multi-step development with different solvent systems may be required for optimal separation.

-

After development, dry the plate.

-

Visualize the lipid bands by spraying with a primuline (B81338) solution and viewing under UV light, or by charring with a copper sulfate/phosphoric acid solution and heating.

-

Quantify the lipid bands using a densitometer and compare the integrated peak areas to those of the known standards.

-

In Vitro Keratinocyte Differentiation Assay

This assay allows for the study of the direct effects of cholesteryl sulfate on keratinocyte differentiation in a controlled environment.

-

Cell Culture:

-

Culture normal human epidermal keratinocytes (NHEK) in a low-calcium (e.g., 0.03-0.07 mM) keratinocyte growth medium.

-

-

Induction of Differentiation:

-

When the cells reach a desired confluency (e.g., 70-80%), switch to a high-calcium medium (e.g., 1.2-1.8 mM) to induce differentiation.

-

Simultaneously, treat the cells with varying concentrations of cholesteryl sulfate (solubilized in a suitable vehicle, such as ethanol (B145695) or DMSO) or the vehicle control.

-

-

Assessment of Differentiation Markers:

-

After a specified incubation period (e.g., 24-72 hours), harvest the cells.

-

Analyze the expression of differentiation markers at the protein level (e.g., Western blotting for involucrin, loricrin, filaggrin) or at the mRNA level (e.g., qRT-PCR).

-

Immunofluorescence Staining for Corneodesmosomes

This technique allows for the visualization of corneodesmosome distribution and integrity within skin sections.

-

Tissue Preparation:

-

Obtain skin biopsies and fix them in formalin, then embed in paraffin.

-

Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

-

-

Immunostaining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer).

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for a corneodesmosomal protein (e.g., anti-desmoglein 1 or anti-corneodesmosin).

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).

-

Wash the sections to remove unbound secondary antibody.

-

Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

-

Mount the slides with an anti-fade mounting medium.

-

-

Visualization:

-

Examine the stained sections using a fluorescence microscope. The distribution and intensity of the fluorescent signal will indicate the location and relative abundance of the targeted corneodesmosomal protein.

-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for investigating the effects of cholesteryl sulfate on skin barrier function.

Caption: Workflow for investigating cholesteryl sulfate's effects on skin barrier.

Caption: Logical relationship of cholesteryl sulfate's roles in skin barrier function.

Conclusion

Cholesteryl sulfate is a key regulator of epidermal homeostasis, with a profound impact on skin barrier function. Its synthesis and degradation are tightly controlled by the cholesterol sulfate cycle, and disruptions in this cycle, as seen in X-linked ichthyosis, lead to significant barrier defects. Through its influence on stratum corneum lipid organization, corneodesmosome degradation, and intracellular signaling pathways, cholesteryl sulfate plays a dual role: essential for normal epidermal differentiation and desquamation at physiological concentrations, yet detrimental to barrier integrity when in excess.

A thorough understanding of the mechanisms of action of cholesteryl sulfate is critical for the development of targeted therapies for skin disorders characterized by impaired barrier function. Furthermore, this knowledge can be leveraged to design innovative cosmetic formulations aimed at maintaining and restoring a healthy and resilient skin barrier. The experimental approaches detailed in this guide provide a robust framework for future research in this important area of dermatology and skin science.

References

- 1. researchgate.net [researchgate.net]

- 2. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]

- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. licorbio.com [licorbio.com]

- 9. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein kinase C eta (PKC eta): its involvement in keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of epidermal damage by tape stripping to evaluate skin mildness of cleansing regimens for the premature epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Cholesteryl Sulfate in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is a significant and multifaceted molecule in human physiology. Present in plasma at concentrations comparable to dehydroepiandrosterone (B1670201) sulfate (DHEA-S), CS is far more than a simple metabolite. It plays crucial roles in maintaining cell membrane integrity, regulating epidermal differentiation and desquamation, modulating steroid hormone synthesis, and influencing the immune system. Dysregulation of CS homeostasis is implicated in various pathological conditions, including X-linked ichthyosis, liver disease, and potentially cardiovascular disorders. This technical guide provides an in-depth overview of the physiological significance of cholesteryl sulfate in plasma, with a focus on its synthesis, metabolism, and diverse biological functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Cholesteryl sulfate is an amphipathic molecule synthesized from cholesterol by the action of sulfotransferase enzymes.[1][2] Unlike free cholesterol, which is transported in lipoproteins, the sulfated form is water-soluble, allowing for its free circulation in the plasma.[3] While its full range of functions is still under investigation, it is clear that CS is a key player in numerous physiological processes. This guide will explore the synthesis and metabolism of CS, its diverse physiological roles, and its implications in various disease states.

Synthesis and Metabolism of Cholesteryl Sulfate

The synthesis of cholesteryl sulfate is a two-step process primarily mediated by the sulfotransferase SULT2B1b.[1] The first step involves the activation of inorganic sulfate to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor. In the second step, SULT2B1b catalyzes the transfer of the sulfonyl group from PAPS to the 3β-hydroxyl group of cholesterol.

The reverse reaction, the desulfation of cholesteryl sulfate back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS). The balance between the activities of SULT2B1b and STS is crucial for maintaining CS homeostasis in various tissues.

Below is a diagram illustrating the biosynthesis and hydrolysis of cholesteryl sulfate.

Quantitative Data: Cholesteryl Sulfate Levels in Plasma

The concentration of cholesteryl sulfate in plasma can vary significantly depending on the physiological or pathological state. The following tables summarize the reported quantitative data for CS in human plasma under different conditions.

| Condition | Subject Group | Plasma Cholesteryl Sulfate Concentration (μg/dL) | Reference(s) |

| Healthy | Normal Adults | < 35 | [1] |

| Control Subjects | 253.0 ± 24.6 (mean ± SE) | [4] | |

| Steroid Sulfatase Deficiency (X-linked Ichthyosis) | Patients (age 3 months - 74 years) | 3,300 (range: 2,700 - 4,000) | [1] |

| Liver Disease | Patients with Liver Cirrhosis | 444.6 ± 51.7 (mean ± SE) | [4] |

| Hypercholesterolemia | Patients | 413.7 ± 44.5 (mean ± SE) | [4] |

Note: Values are presented as reported in the cited literature and may have been determined using different analytical methods.

Physiological Roles of Cholesteryl Sulfate

Cholesteryl sulfate exerts a wide range of effects on various physiological systems.

Skin Physiology and Barrier Function

In the epidermis, a "cholesteryl sulfate cycle" plays a critical role in regulating differentiation, barrier function, and desquamation.[5] CS is synthesized in the lower layers of the epidermis and its concentration decreases towards the stratum corneum due to the action of steroid sulfatase.[5] An accumulation of CS, as seen in X-linked ichthyosis due to STS deficiency, leads to abnormal corneocyte adhesion and a characteristic scaly skin phenotype.[5]

Cholesteryl sulfate stimulates keratinocyte differentiation by activating protein kinase C (PKC) and influencing gene transcription.[6] It has been shown to increase the expression of key structural proteins of the cornified envelope, such as involucrin (B1238512), loricrin, and filaggrin.[6][7]

The signaling pathway for CS-induced involucrin expression is depicted below.

Steroidogenesis

Cholesteryl sulfate acts as a negative regulator of steroid hormone production. It has been shown to reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in the transport of cholesterol into the mitochondria for conversion to pregnenolone, the precursor for all steroid hormones.[8][9] By inhibiting StAR expression, CS effectively dampens the steroidogenic pathway.

The proposed mechanism of CS action on steroidogenesis is illustrated below.

Immune System Modulation

Cholesteryl sulfate has emerged as a significant regulator of the immune system, particularly T-cell function. It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of adaptive immune responses.[2][10] CS appears to exert this effect by binding to the TCRβ transmembrane region with a much higher affinity than cholesterol, thereby disrupting the formation of TCR-ligand complexes and inhibiting downstream signaling cascades.[11] This suggests that CS may play a role in maintaining immune tolerance and preventing excessive T-cell activation.

The interaction of cholesteryl sulfate with the T-cell receptor is depicted in the following diagram.

Other Physiological Roles

-

Erythrocyte Membrane Stabilization: Cholesteryl sulfate contributes to the stability of red blood cell membranes, protecting them from osmotic lysis.

-

Sperm Capacitation: It plays a role in the complex process of sperm capacitation, the final maturation step required for fertilization.[12]

-

Platelet Adhesion: CS can support platelet adhesion, which may have implications in thrombosis and atherosclerosis.

Experimental Protocols

This section provides detailed methodologies for the quantification of cholesteryl sulfate in plasma and for studying some of its key physiological effects.

Quantification of Cholesteryl Sulfate in Plasma

This protocol is a composite of established methods for the analysis of sterol sulfates.

a. Sample Preparation (Extraction and Derivatization):

-

To 200 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).

-

Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture to separate the lipid fraction.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

To cleave the sulfate group, perform solvolysis by dissolving the residue in a solution of ethyl acetate (B1210297) and sulfuric acid and incubating at 37°C.

-

Extract the resulting free cholesterol with an organic solvent (e.g., hexane).

-

Evaporate the solvent and derivatize the cholesterol to a volatile trimethylsilyl (B98337) (TMS) ether by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubating at 60°C.[13]

b. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polar column).

-

Use a temperature program that allows for the separation of cholesterol-TMS from other plasma components.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for cholesterol-TMS and the internal standard.

-

Quantify the amount of cholesteryl sulfate in the original plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of cholesteryl sulfate.

This method allows for the direct quantification of intact cholesteryl sulfate.

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).

-

Precipitate proteins by adding a threefold excess of cold acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

b. LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

The mass spectrometer should be a triple quadrupole instrument operated in negative electrospray ionization (ESI-) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific transition of the precursor ion (m/z of cholesteryl sulfate) to a characteristic product ion.

-

Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Functional Assays

This assay assesses the stability of red blood cell membranes in response to osmotic stress.

-

Prepare a series of saline (NaCl) solutions with decreasing concentrations (e.g., from 0.9% down to 0.1%).

-

Prepare a stock solution of cholesteryl sulfate in a suitable solvent (e.g., ethanol) and add it to a portion of the saline solutions to achieve the desired final concentrations. A control set of saline solutions should contain the solvent alone.

-

Obtain a fresh sample of heparinized whole blood.

-

Add a small, standardized volume of whole blood to each of the saline solutions (with and without cholesteryl sulfate).

-

Incubate the tubes at room temperature for a set period (e.g., 30 minutes).

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the degree of hemolysis.

-

Plot the percentage of hemolysis against the saline concentration for both the control and cholesteryl sulfate-treated samples to determine if CS alters the osmotic fragility of the erythrocytes.[3][14]

This assay evaluates the effect of cholesteryl sulfate on the ability of sperm to undergo capacitation.

-

Prepare a suitable sperm capacitation medium (e.g., modified Tyrode's medium) containing an energy source and a protein supplement like bovine serum albumin (BSA).

-

Prepare a stock solution of cholesteryl sulfate and add it to the capacitation medium at various concentrations. A control medium should contain the solvent alone.

-

Obtain a fresh semen sample and prepare a motile sperm fraction using a density gradient centrifugation method.

-

Incubate the motile sperm in the control and cholesteryl sulfate-containing capacitation media for a period sufficient to induce capacitation (typically 3-6 hours).

-

After incubation, assess capacitation status using one or more of the following methods:

-

Acrosome Reaction Induction: Treat the sperm with a physiological inducer of the acrosome reaction (e.g., progesterone (B1679170) or calcium ionophore A23187). Stain the sperm with a fluorescent lectin (e.g., fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin, FITC-PNA) that binds to the acrosomal contents. Use fluorescence microscopy to quantify the percentage of acrosome-reacted sperm. A change in the percentage of acrosome-reacted sperm in the presence of cholesteryl sulfate indicates an effect on capacitation.[15]

-

Chlortetracycline (CTC) Staining: This fluorescent probe binds to sperm and exhibits different staining patterns depending on the capacitation state. Use fluorescence microscopy to categorize sperm into non-capacitated, capacitated, and acrosome-reacted populations based on the CTC staining pattern.

-

Conclusion

Cholesteryl sulfate is a dynamic and physiologically significant molecule with a broad spectrum of activities. From maintaining the integrity of the skin barrier to fine-tuning the immune response and regulating steroid hormone production, its importance in human health is becoming increasingly apparent. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted roles of cholesteryl sulfate. A deeper understanding of its synthesis, metabolism, and signaling pathways will undoubtedly open new avenues for therapeutic intervention in a variety of diseases. The continued exploration of this fascinating molecule holds great promise for advancing our knowledge of human physiology and developing novel therapeutic strategies.

References

- 1. Increased cholesterol sulfate in plasma and red blood cell membranes of steroid sulfatase deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrocyte Fragility Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Higher levels of plasma cholesterol sulfate in patients with liver cirrhosis and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The steroidogenic acute regulatory protein (StAR): a window into the complexities of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. uomosul.edu.iq [uomosul.edu.iq]

- 15. researchgate.net [researchgate.net]

The Pivotal Interaction of Cholesteryl Sulfate with Cell Membrane Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions between cholesteryl sulfate (B86663) sodium (CS), a crucial endogenous sulfated sterol, and key cell membrane-associated proteins. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways governed by these interactions, offering valuable insights for researchers in cellular biology, pharmacology, and drug discovery.

Quantitative Analysis of Cholesteryl Sulfate-Protein Interactions

The binding affinity of cholesteryl sulfate to its protein targets is a critical determinant of its biological function. While quantitative data for all interactions remain an active area of research, studies on the nuclear orphan receptor RORα have provided valuable insights into the thermodynamics of this specific interaction.

| Target Protein | Ligand | Method | Affinity (Ki) | Reference |

| Retinoic acid-related orphan receptor α (RORα) | 7-oxygenated sterols | Radioligand Binding Assay | ~10-20 nmol/l | [1] |

| Retinoic acid-related orphan receptor α (RORα) | Cholesteryl Sulfate | (Not explicitly quantified, but noted as higher than cholesterol) | - | [1][2] |

| Retinoic acid-related orphan receptor α (RORα) | Cholesterol | (Not explicitly quantified, but noted as lower than 7-oxygenated sterols and CS) | - | [1] |

Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate is a key player in several critical signaling cascades, influencing cellular processes ranging from proliferation and differentiation to inflammation and metabolism. Its interactions with PKC, PI3K, and RORα are central to these regulatory roles.

Protein Kinase C (PKC) Activation Pathway

Cholesteryl sulfate has been identified as a direct activator of novel PKC isoforms, specifically PKCη, PKCδ, and PKCε, in a dose-dependent manner. This activation is crucial for processes such as keratinocyte differentiation.[3]

Figure 1: Activation of specific PKC isoforms by Cholesteryl Sulfate.

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Cholesteryl sulfate modulates the substrate specificity of PI3K, a key enzyme in the insulin (B600854) signaling pathway and other cellular processes. By influencing PI3K, CS can impact cell survival, growth, and metabolism.

Figure 2: Modulation of the PI3K signaling pathway by Cholesteryl Sulfate.

Retinoic Acid-Related Orphan Receptor α (RORα) Signaling Pathway